2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine

Antifungal activity Structure-activity relationship Nitrophenyl-pyrazole chemistry

2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1019000-80-6) is a nitroaryl-pyrazole building block with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol. The compound features a 3-nitrophenyl substituent at the pyrazole C3 position and a primary ethanamine side chain at N1, providing a bifunctional scaffold amenable to further synthetic elaboration.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 1019000-80-6
Cat. No. B2638453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine
CAS1019000-80-6
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2)CCN
InChIInChI=1S/C11H12N4O2/c12-5-7-14-6-4-11(13-14)9-2-1-3-10(8-9)15(16)17/h1-4,6,8H,5,7,12H2
InChIKeyLKZSVRZWFQTLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1019000-80-6): Procurement-Ready Chemical Profile and Structural Baseline


2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1019000-80-6) is a nitroaryl-pyrazole building block with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol . The compound features a 3-nitrophenyl substituent at the pyrazole C3 position and a primary ethanamine side chain at N1, providing a bifunctional scaffold amenable to further synthetic elaboration. It is commercially available from multiple vendors with purity specifications ranging from 95% (AKSci) to 98% (Leyan, MolCore) . The compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and antifungal agent development [1].

Why 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine Cannot Be Replaced by Generic Pyrazole-Ethanamine Analogs


Nitrophenyl-pyrazole-ethanamine compounds within this structural class are not interchangeable due to three key differentiators: (i) the regiochemistry of the nitro group on the phenyl ring critically governs both electronic properties and biological target engagement, as demonstrated by Restrepo-Acevedo et al. (2022) where the 2-nitrophenyl isomer exhibited markedly greater antifungal activity than the 3- or 4-nitrophenyl counterparts in Schiff base derivatives [1]; (ii) the presence or absence of the phenyl spacer between the pyrazole and nitro groups fundamentally alters molecular geometry, rotational freedom, and π-stacking capacity relative to compounds bearing the nitro group directly on the pyrazole ring; and (iii) the primary amine terminus in the ethanamine chain enables distinct derivatization chemistry (e.g., amide coupling, reductive amination) that is not available with tertiary amine or unsubstituted pyrazole congeners. These structural features collectively mean that substituting one analog for another without experimental validation risks altering synthetic outcomes, biological activity, and physicochemical properties in unpredictable ways.

Quantitative Comparative Evidence for 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1019000-80-6) Versus Closest Analogs


Nitro Group Regiochemistry: 3-Nitrophenyl Substitution Confers Distinct Antifungal Activity Profile Relative to 2- and 4-Nitrophenyl Isomers

The position of the nitro substituent on the phenyl ring of nitrophenyl-pyrazole scaffolds is a critical determinant of biological activity. Restrepo-Acevedo et al. (2022) demonstrated that among three isomeric nitrophenyl-pyrazole Schiff bases, the 2-nitrophenyl isomer (2a) was 'considerably more active' than the 3- or 4-nitrophenyl isomers against Candida albicans, while all three isomers showed 'similar, limited' activity against Cryptococcus neoformans [1]. This regiochemistry-dependent activity profile means that 2-(3-(3-nitrophenyl)-1H-pyrazol-1-yl)ethanamine, bearing the 3-nitrophenyl substituent, occupies a specific position in the activity landscape distinct from its 2- and 4-nitrophenyl regioisomers. Molecular docking simulations in the same study further showed that the most active 2-nitrophenyl compound presented the lowest binding energy with the 3PVK model protein, corroborating the structure-driven activity differences [1].

Antifungal activity Structure-activity relationship Nitrophenyl-pyrazole chemistry

Molecular Weight Differentiation: 232.24 g/mol Provides Extended Pharmacophore Reach Versus 156.14 g/mol Direct-Nitro Analog

2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine (MW 232.24 g/mol) incorporates a phenyl spacer between the pyrazole core and the nitro group, yielding a molecular weight approximately 76 g/mol higher than the direct-nitro analog 2-(3-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1006435-40-0, MW 156.14 g/mol, purity 95%) . This 48.7% increase in molecular mass reflects the addition of a benzene ring that extends the molecular scaffold by approximately 2.8 Å in the longest dimension. The phenyl spacer provides additional hydrophobic surface area and π-stacking potential that the simpler analog lacks. By comparison, the unsubstituted pyrazole-ethanamine parent compound 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5) has a molecular weight of only 111.15 g/mol , representing a 2.09-fold mass differential from the target compound.

Molecular weight Chemical space Fragment-based drug design

Commercial Purity Advantage: 98% Specification Enables Higher-Assurance Synthetic Planning Versus 95% Analog Grades

The target compound is available at 98% purity from Leyan (Product No. 1628398) and MolCore (NLT 98%) , compared to 95% for the direct-nitro analog 2-(3-nitro-1H-pyrazol-1-yl)ethanamine from AKSci and 95% for the unsubstituted 2-(1H-pyrazol-1-yl)ethanamine from CymitQuimica . The 3-percentage-point purity differential corresponds to a maximum impurity burden of 2% versus 5%, representing a 2.5-fold reduction in potential impurity interference. For the alternative scaffold 3-(3-nitrophenyl)-1H-pyrazole (CAS 59843-77-5, which lacks the ethanamine chain), purity specifications range from 96% (CoolPharm) to 97% (Thermo Scientific Alfa Aesar) [1], placing the target compound's 98% specification at the upper end of the commercially available purity range for this compound family.

Chemical purity Vendor comparison Synthetic intermediate quality

Primary Amine Synthetic Handle: Ethanamine NH2 Enables Amide Coupling Chemistry Absent in 3-(3-Nitrophenyl)-1H-pyrazole Scaffolds

The primary ethanamine side chain at the pyrazole N1 position provides a nucleophilic amino group capable of participating in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation—a suite of reactions not available to 3-(3-nitrophenyl)-1H-pyrazole (CAS 59843-77-5, MW 189.17 g/mol, melting point 126–128 °C) , which lacks this side chain entirely. This functional handle differentiates the target compound from the core heterocycle and enables direct incorporation into larger molecular architectures without requiring additional synthetic steps to install a reactive amino group. By contrast, N,N-dimethyl-2-[3-(4-nitrophenyl)-1H-pyrazol-1-yl]ethanamine (MW 260.29 g/mol) bears a tertiary dimethylamino terminus that cannot participate in amide or sulfonamide bond formation without prior dealkylation, limiting its utility in library synthesis and parallel medicinal chemistry workflows.

Synthetic chemistry Functional group interconversion Amide bond formation

Rotatable Bond Count and Conformational Flexibility: 4 Rotatable Bonds Provide Balanced Ligand Preorganization Versus More Flexible or Rigid Analogs

2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine contains 4 rotatable bonds (CH2-CH2-N, N-CH2-pyrazole, pyrazole-phenyl, phenyl-NO2) as determined from its SMILES structure NCCn1ccc(-c2cccc([N+](=O)[O-])c2)n1 . This is 2 more rotatable bonds than 2-(3-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1006435-40-0, 2 rotatable bonds) , which lacks the phenyl spacer, and 2 more than 3-(3-nitrophenyl)-1H-pyrazole (CAS 59843-77-5, 2 rotatable bonds) , which lacks the ethanamine chain. The increased conformational flexibility may enhance the compound's ability to adapt to diverse protein binding pockets while maintaining a moderate rotatable bond count below the drug-likeness threshold of 10. Compared to the dimethyl analog N,N-dimethyl-2-[3-(4-nitrophenyl)-1H-pyrazol-1-yl]ethanamine (5 rotatable bonds) , the target compound has one fewer rotatable bond, potentially offering a slightly more preorganized binding conformation with lower entropic penalty upon target engagement.

Conformational analysis Ligand efficiency Rotatable bonds

Optimal Application Scenarios for 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine Based on Comparative Evidence


Kinase Inhibitor Fragment Elaboration: Primary Amine Handle for Focused Library Synthesis

The primary ethanamine group enables direct amide coupling with carboxylic acid-containing fragments or scaffolds, making this compound a strategic choice for generating focused kinase inhibitor libraries. Pyrazole-ethanamine scaffolds have been extensively employed in p38 MAP kinase [1] and ERK inhibitor programs [2], where the amine terminus serves as a key vector for introducing diversity elements. The 3-nitrophenyl substituent provides a hydrogen-bond-capable nitro group and an electron-deficient aromatic ring that can engage kinase hinge regions or allosteric pockets. Researchers synthesizing pyrazole-based kinase inhibitor libraries should select this compound over the chain-lacking 3-(3-nitrophenyl)-1H-pyrazole (which requires additional synthetic steps to install a reactive handle) or the tertiary amine analog (which cannot be directly elaborated via amide bond formation).

Antifungal Agent Development: Nitro-Regioisomer-Specific Screening Cascades

The evidence from Restrepo-Acevedo et al. (2022) [3] demonstrates that the nitro group position on nitrophenyl-pyrazole scaffolds dramatically influences antifungal activity against Candida albicans. The 3-nitrophenyl isomer occupies a specific activity niche between the highly active 2-nitrophenyl and the least active 4-nitrophenyl isomers. Research groups conducting antifungal screening cascades should procure the 3-nitrophenyl compound specifically when structure-activity relationship (SAR) studies require systematic exploration of nitro regiochemistry, rather than relying on a single isomer as a class representative. The ethanamine side chain further enables conversion to Schiff base derivatives—the compound class where this SAR was established—for direct comparative evaluation.

Chemical Biology Probe Design: Balanced MW and Rotatable Bond Count for Ligand Optimization

With a molecular weight of 232 g/mol and 4 rotatable bonds, this compound occupies a favorable position in chemical space for fragment-based or structure-guided ligand design . Its size provides sufficient complexity for meaningful protein-ligand interactions while retaining ample room for synthetic growth within drug-like physicochemical space. The combination of a hydrogen-bond-capable nitro group, a π-stacking phenyl ring, a coordinating pyrazole, and a derivatizable primary amine provides four distinct pharmacophoric features in a compact scaffold. Procurement of this specific compound, rather than the simpler 2-(3-nitro-1H-pyrazol-1-yl)ethanamine (MW 156 g/mol, 2 rotatable bonds), provides the phenyl spacer needed for additional hydrophobic contacts and conformational adaptability in target binding sites.

High-Purity Intermediate for Multi-Step Medicinal Chemistry Synthesis

The availability of 98% purity material from Leyan and MolCore makes this compound suitable as a key intermediate in multi-step synthetic sequences where intermediate purity directly correlates with final product quality and yield. In programs where the nitrophenyl-pyrazole-ethanamine core is a critical pharmacophoric element, the 3-percentage-point purity advantage over 95% analog grades translates to reduced purification burden at each subsequent step. For process chemistry groups scaling up synthetic routes, this purity specification provides greater batch-to-batch consistency and reduces the risk of impurity-derived side reactions during amide coupling or other derivatization steps.

Quote Request

Request a Quote for 2-(3-(3-Nitrophenyl)-1H-pyrazol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.